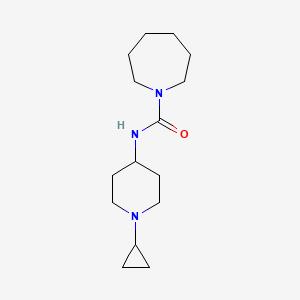

N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide, also known as CP-544326, is a small molecule antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness, arousal, and appetite. The orexin system has been implicated in a variety of neurological and psychiatric disorders, including narcolepsy, insomnia, depression, and anxiety. CP-544326 is a promising tool for investigating the physiological and pathological functions of the orexin system and developing new treatments for these disorders.

Mechanism of Action

N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide is a selective antagonist of the orexin-1 receptor, which is primarily expressed in the brain regions involved in arousal and motivation, such as the hypothalamus and the amygdala. By binding to the orexin-1 receptor and blocking the binding of endogenous orexin peptides, N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide reduces the activity of orexin neurons and downstream signaling pathways. This leads to a decrease in wakefulness, an increase in sleep, and a modulation of stress and reward responses.

Biochemical and Physiological Effects

N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide has been shown to have a range of biochemical and physiological effects in animal models and human subjects. Some of the key findings include:

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide has a high affinity and selectivity for the orexin-1 receptor, with minimal off-target effects

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide can cross the blood-brain barrier and reach the central nervous system, where it exerts its pharmacological effects

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide can reduce wakefulness and increase non-rapid eye movement (NREM) sleep in a dose-dependent manner, without affecting rapid eye movement (REM) sleep or sleep architecture

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide can attenuate the stress response and the rewarding effects of drugs of abuse, suggesting a potential therapeutic application for addiction

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide can modulate the activity of other neurotransmitter systems, such as dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects

Advantages and Limitations for Lab Experiments

N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide has several advantages and limitations for lab experiments, depending on the specific research question and methodology. Some of the advantages include:

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide is a highly specific and potent antagonist of the orexin-1 receptor, which allows for precise manipulation of the orexin system

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide has been extensively characterized in terms of its pharmacokinetics, pharmacodynamics, and safety profile, which facilitates the interpretation and comparison of experimental results

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide can be administered via various routes, such as intravenous, intraperitoneal, and oral, which allows for flexibility in experimental design

Some of the limitations include:

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide is a synthetic compound that may have different pharmacological properties than endogenous orexin peptides or other natural ligands of the orexin system

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide may have off-target effects or interact with other neurotransmitter systems, which may complicate the interpretation of experimental results

- N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide may have species-specific effects or dose-dependent effects, which may require careful optimization of experimental conditions

Future Directions

N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide has opened up new avenues for research on the orexin system and its role in health and disease. Some of the future directions for N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide research include:

- Investigating the molecular and cellular mechanisms of orexin receptor antagonism and desensitization

- Developing novel orexin receptor antagonists with improved pharmacological properties, such as longer half-life, higher selectivity, and better brain penetration

- Exploring the therapeutic potential of orexin receptor antagonists for various neurological and psychiatric disorders, such as narcolepsy, insomnia, depression, anxiety, and addiction

- Elucidating the physiological and pathological functions of the orexin system in different brain regions and circuits, using advanced imaging and electrophysiological techniques

- Identifying new targets and pathways that interact with the orexin system, and developing combinatorial therapies that target multiple systems

Synthesis Methods

N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common approach involves coupling a cyclopropylpiperidine derivative with an azepanecarboxylic acid derivative, followed by deprotection and purification steps. The purity and yield of the final product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide has been extensively studied in preclinical and clinical settings as a tool for investigating the role of the orexin system in various physiological and pathological processes. For example, N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide has been used to:

- Elucidate the molecular mechanism of orexin receptor antagonism and selectivity

- Characterize the pharmacokinetics and pharmacodynamics of orexin receptor antagonists in vivo and in vitro

- Investigate the effects of orexin receptor blockade on sleep-wake behavior, energy homeostasis, and stress response

- Assess the therapeutic potential of orexin receptor antagonists for treating sleep disorders, mood disorders, and addiction

properties

IUPAC Name |

N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O/c19-15(18-9-3-1-2-4-10-18)16-13-7-11-17(12-8-13)14-5-6-14/h13-14H,1-12H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHDTXOEZVQIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2CCN(CC2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)

![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)

![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)

![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)

![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)

![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)

![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)

![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)

![2-(3-chlorophenyl)-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7565105.png)

![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)

![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)